Phimm

Description

Properties

CAS No. |

5834-81-1 |

|---|---|

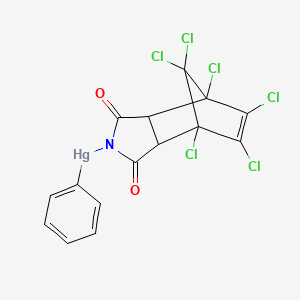

Molecular Formula |

C15H7Cl6HgNO2 |

Molecular Weight |

646.5 g/mol |

IUPAC Name |

(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-phenylmercury |

InChI |

InChI=1S/C9H3Cl6NO2.C6H5.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;1-2-4-6-5-3-1;/h1-2H,(H,16,17,18);1-5H;/q;;+1/p-1 |

InChI Key |

FNZAAEDNGCUHJL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Phimm chemical structure and properties

An In-Depth Technical Guide on N-Phenyl-2-pyridylmethanimine

Disclaimer: The term "Phimm" is not a standard chemical identifier. This guide assumes the user is referring to N-Phenyl-2-pyridylmethanimine , a Schiff base derived from the condensation of 2-aminopyridine and benzaldehyde. Due to the limited availability of specific experimental data for this exact compound, this guide supplements the available information with data on closely related aromatic Schiff bases containing phenyl and pyridyl moieties to provide a comprehensive overview of its likely characteristics and potential applications.

Chemical Structure and Properties

N-Phenyl-2-pyridylmethanimine is an aromatic Schiff base, characterized by an imine (-C=N-) group connecting a phenyl and a pyridyl ring system. This structure imparts a range of physicochemical properties that are of interest in coordination chemistry and drug design.

Table 1: Chemical and Physical Properties of N-Phenyl-2-pyridylmethanimine and Related Aromatic Schiff Bases

| Property | Value | Notes |

| IUPAC Name | N-phenyl-1-(pyridin-2-yl)methanimine | - |

| Synonyms | 2-(Phenyliminomethyl)pyridine; 2-Picolylidene aniline | - |

| Molecular Formula | C₁₂H₁₀N₂ | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | Typically yellow crystalline solids | General property of aromatic Schiff bases. |

| Melting Point | Data not available for this specific compound. | Aromatic Schiff bases generally have defined melting points. |

| Boiling Point | Data not available for this specific compound. | - |

| Solubility | Soluble in common organic solvents like ethanol, methanol, DMSO, DMF, and acetone.[1] | Slightly soluble in water. |

| Thermal Stability | Generally good thermal stability. | Decomposition temperatures for related compounds are often above 200°C.[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing N-Phenyl-2-pyridylmethanimine is through the condensation reaction of a primary amine (aniline) and an aldehyde (2-pyridinecarboxaldehyde). This is a general and widely used method for Schiff base formation.

Synthesis of N-Phenyl-2-pyridylmethanimine

Principle: The synthesis involves a nucleophilic addition of the primary amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid or base and may require heating.

Experimental Protocol:

-

Reactant Preparation: Dissolve equimolar amounts of 2-pyridinecarboxaldehyde and aniline in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Reaction Conditions: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture. The reaction mixture is then typically refluxed for a period of 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate, the Schiff base, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-Phenyl-2-pyridylmethanimine.

-

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The presence of the characteristic imine (C=N) stretch in the IR spectrum (typically around 1640 cm⁻¹) is a key indicator of successful synthesis.[1]

References

Discovery and synthesis of the Phimm compound

An in-depth technical guide to the discovery and synthesis of PIM kinase inhibitors.

Abstract

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are crucial regulators of cell growth, proliferation, and survival.[1] Overexpression of PIM kinases has been linked to the progression of various cancers, making them a significant target for the development of novel cancer therapies.[1][2] This document provides a technical overview of the discovery, synthesis, and mechanism of action of PIM kinase inhibitors, with a focus on their potential as anticancer agents.

Introduction to PIM Kinases

PIM kinases are a family of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3.[3][4] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription and protein stability. They play a key role in signaling pathways that control cell cycle progression and inhibit apoptosis.[2] The upregulation of PIM kinases is a hallmark of many hematological and solid tumors, which has driven the development of small molecule inhibitors targeting these enzymes.

Discovery of PIM Kinase Inhibitors

The discovery of PIM kinase inhibitors has largely been driven by high-throughput screening (HTS) of compound libraries, followed by structure-based drug design and medicinal chemistry optimization.

High-Throughput Screening: Initial efforts to identify PIM kinase inhibitors involved screening large chemical libraries for compounds that could inhibit the kinase activity of PIM1 and PIM2. One such screening led to the identification of the benzofuropyrimidinone scaffold as a starting point for inhibitor development.[2]

Structure-Based Design: X-ray crystallography of PIM kinases in complex with inhibitors has been instrumental in guiding the optimization of lead compounds. For example, the crystal structure of PIM1 complexed with a pyrrolo[2,3-a]carbazole inhibitor revealed a non-ATP mimetic binding mode, which helped in designing more selective inhibitors.[5]

Synthesis of PIM Kinase Inhibitors

The synthesis of PIM kinase inhibitors often involves multi-step organic synthesis protocols. The specific synthetic routes vary depending on the chemical scaffold of the inhibitor.

General Experimental Protocols

The following are generalized protocols that represent common steps in the synthesis and evaluation of PIM kinase inhibitors, based on publicly available research.

General Synthesis of a Pyrrolo[2,3-a]carbazole Scaffold: A common approach to synthesizing this class of compounds involves a multi-step reaction sequence starting from commercially available carbazole derivatives. The pyrrole ring is typically constructed using methods such as the Fischer indole synthesis or related cyclization reactions. Further modifications are then made to the carbazole and pyrrole rings to improve potency and selectivity.

PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay): The inhibitory activity of synthesized compounds against PIM kinases is often determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[6]

-

Reaction Setup: A reaction mixture is prepared containing the PIM kinase enzyme, the peptide substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for the phosphorylation of the substrate.

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction.

-

Data Analysis: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data on PIM Kinase Inhibitors

The potency of PIM kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following table summarizes the inhibitory activities of several representative PIM kinase inhibitors.

| Compound Name | PIM1 (IC50/Ki) | PIM2 (IC50/Ki) | PIM3 (IC50/Ki) | Reference |

| (1S,3R,5R)-PIM447 | 0.095 µM | 0.522 µM | 0.369 µM | [3] |

| AZD1208 | Not specified | Not specified | Not specified | [3] |

| CX-6258 | 5 nM | 25 nM | 16 nM | [3] |

| GDC-0339 | 0.03 nM | 0.1 nM | 0.02 nM | [3] |

| GNE-955 | 0.018 nM | 0.11 nM | 0.08 nM | [3] |

| Compound 5 (Saccharomonosporine A analog) | 0.37 µM | 0.41 µM | 0.3 µM | [6] |

| Compound 9 (Pyrrolo[2,3-a]carbazole) | low nM | - | - | [5] |

Signaling Pathways and Mechanism of Action

PIM kinase inhibitors exert their anticancer effects by blocking the phosphorylation of downstream substrates involved in cell survival and proliferation. They typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]

The PIM kinases are downstream effectors of the JAK/STAT pathway and also have overlapping functions with the PI3K/AKT/mTOR pathway. By inhibiting PIM kinases, these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

PIM Kinase Signaling Pathway

Caption: PIM Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for PIM Inhibitor Evaluation

Caption: Drug Discovery Workflow for PIM Kinase Inhibitors.

Conclusion

PIM kinases represent a promising class of targets for the development of novel anticancer therapies. The discovery and optimization of potent and selective PIM kinase inhibitors have been accelerated by a combination of high-throughput screening, structure-based drug design, and rigorous preclinical evaluation. The diverse chemical scaffolds identified to date offer multiple avenues for further development. Continued research in this area is expected to lead to the clinical translation of PIM kinase inhibitors for the treatment of a wide range of malignancies.

References

- 1. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. the-design-synthesis-and-biological-evaluation-of-pim-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]

- 3. glpbio.com [glpbio.com]

- 4. apexbt.com [apexbt.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]

In Vitro Profile of Pim Kinases: A Technical Overview for Drug Discovery

Introduction: This technical guide provides a comprehensive analysis of the in vitro studies of the Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. Initial searches for "Phimm" did not yield specific results; however, the closely related and scientifically significant "Pim" kinases are a major focus of oncological research. This document synthesizes the available preliminary data on Pim kinases, detailing their mechanism of action, associated signaling pathways, and the experimental protocols used for their in vitro characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Pim kinase family, consisting of Pim-1, Pim-2, and Pim-3, are key regulators of several cellular processes that are often dysregulated in cancer.[] These kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[2] Overexpression of Pim kinases has been linked to various malignancies, making them attractive targets for novel anticancer therapies.[3][4]

Core Signaling Pathways

Pim kinases are integral components of complex signaling networks that control cell survival, proliferation, and metabolism. Their downstream effects are mediated through the phosphorylation of a wide range of substrates.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary upstream regulator of Pim kinase expression.[][3] Cytokine signaling activates JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes, including the Pim genes.[3]

PI3K/Akt and Pim Kinase Crosstalk

Significant crosstalk exists between the Pim and PI3K/Akt signaling pathways, both of which are critical for cell survival and proliferation.[3] Pim and Akt kinases share several downstream substrates and can have overlapping functions in promoting tumorigenesis.[3] For instance, both Pim-1 and Akt can phosphorylate and inhibit the pro-apoptotic protein Bad, thereby promoting cell survival.

Role in Inflammatory Signaling

Pim-1 kinase is also implicated in inflammatory responses, particularly those mediated by lipopolysaccharide (LPS).[2][5] Studies have shown that Pim-1 interacts with TGF-beta-activated kinase 1 (TAK1), a key regulator of the MAPK and NF-κB signaling pathways.[2] Knockdown of Pim-1 has been shown to suppress the LPS-induced upregulation of pro-inflammatory cytokines.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies of Pim kinases.

| Cell Line | Treatment | Effect | Measurement | Reference |

| THP-1 (macrophage-like) | LPS | Upregulation of pro-inflammatory cytokines | RT-PCR, Western Blot | [2][5] |

| THP-1 (macrophage-like) | Pim-1 Knockdown + LPS | Suppression of pro-inflammatory cytokine upregulation | RT-PCR, Western Blot | [2][5] |

| RAW 264.7, BV2 | Pim1-DN and Pim1-K67M | Inhibition of LPS-mediated Pim-1 and TAK1 interaction | Immunoprecipitation | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the standard protocols used in the study of Pim kinases.

Cell Culture and Transfection

-

Cell Lines: THP-1 (human monocytic leukemia), RAW 264.7 (murine macrophage), BV2 (murine microglial), and Jurkat (human T cell) lines are commonly used.[5]

-

Culture Conditions: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[5]

-

Transfection: For knockdown or overexpression studies, cells are transfected with appropriate vectors (e.g., shRNA for knockdown) using standard transfection reagents according to the manufacturer's instructions.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Pim-1, p-TAK1, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation

Immunoprecipitation is used to study protein-protein interactions.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.

-

Antibody Incubation: The cell lysate is pre-cleared with protein A/G-agarose beads and then incubated with a primary antibody against one of the proteins of the suspected interacting pair.

-

Immune Complex Precipitation: Protein A/G-agarose beads are added to precipitate the antibody-protein complex.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immune complexes are eluted.

-

Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the other protein in the suspected pair.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is utilized to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers in the presence of a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

The in vitro studies of Pim kinases have provided significant insights into their role in cancer and other diseases. The signaling pathways and experimental protocols detailed in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation into the complex interactions and substrate specificity of Pim kinases will be crucial for the development of effective and targeted therapies.

References

In Silico Modeling of Protein-Protein Interactions: A Technical Guide for Drug Development

Whitepaper | October 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the mechanisms of disease. In silico modeling has emerged as a powerful and indispensable tool in this field, offering a rapid and cost-effective alternative to traditional experimental methods.[1] By leveraging computational power, researchers can predict, simulate, and analyze PPIs, providing critical insights for drug discovery and development.[2] This technical guide provides an in-depth overview of the core methodologies for in silico modeling of PPIs, including sequence-based and structure-based approaches, their application in signaling pathway analysis, and the experimental protocols required for model validation.

The In Silico PPI Modeling Workflow

The computational modeling of PPIs follows a structured workflow, beginning with data acquisition and culminating in experimental validation. This iterative process allows for the refinement of models and the generation of high-confidence interaction maps. The general workflow is designed to integrate various computational techniques with experimental data to enhance predictive accuracy.

Core Methodologies in PPI Modeling

Computational approaches to predict PPIs can be broadly categorized into sequence-based, structure-based, and machine learning-based methods. The choice of method often depends on the availability of data for the proteins of interest.

-

Sequence-Based Methods: These methods predict interactions directly from the amino acid sequences of proteins. The underlying principle is that interacting proteins often co-evolve, and this co-evolution leaves a detectable signal in their sequences. Modern approaches leverage Protein Language Models (PLMs), which are trained on vast databases of protein sequences and can infer interaction potential by analyzing learned representations of the proteins.[3][4][5]

-

Structure-Based Methods: When 3D structures of proteins are available, structure-based methods like protein-protein docking can be employed. These methods predict the conformation of a PPI complex by exploring the geometric and energetic complementarity of the protein surfaces.[6] Docking algorithms generate numerous potential binding poses, which are then scored and ranked to identify the most likely interaction complex.

-

Machine Learning & Deep Learning: Machine learning models, including deep learning architectures, are increasingly used to predict PPIs.[7] These models can integrate diverse data types, such as sequence features, structural information, and genomic context, to learn complex patterns indicative of interactions.[8] For instance, a twin neural network can be fed vector representations of two proteins to infer an interaction probability.[4]

Table 1: Comparison of Core In Silico PPI Modeling Methodologies

| Methodology | Principle | Input Data | Output | Advantages | Disadvantages |

| Sequence-Based (e.g., PLMs) | Co-evolution and conserved sequence motifs. | Amino acid sequences. | Interaction probability score. | High-throughput; does not require protein structures. | Provides no structural details of the interaction; can have higher false-positive rates. |

| Structure-Based (Docking) | Physicochemical and geometric complementarity of protein surfaces. | 3D protein structures (PDB files). | 3D model of the protein complex; binding affinity score. | Provides detailed structural insights into the binding mode. | Requires known 3D structures; computationally intensive. |

| Machine Learning | Pattern recognition from multi-feature data. | Sequences, structures, domain information, gene expression data, etc. | Interaction probability or classification. | Can integrate diverse data sources; highly versatile. | Requires large, high-quality training datasets; models can be "black boxes". |

Modeling PPIs in Signaling Pathways

PPIs are the fundamental events in signal transduction pathways, which regulate cellular fate.[9] Dysregulation of these pathways is often implicated in diseases like cancer.[9] In silico modeling can be used to reconstruct and analyze these pathways, identifying key nodes and potential targets for therapeutic intervention.[10] For instance, a hypothetical signaling pathway involving a protein of interest can be mapped to visualize its upstream activators and downstream effectors.

Experimental Protocols for Model Validation

In silico predictions are hypotheses that must be validated through experimental methods. The choice of validation technique depends on the nature of the predicted interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify if two proteins interact within a cell.

-

Cell Lysis: Culture cells expressing the proteins of interest and lyse them with a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.

-

Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., anti-Phimm antibody) to the cell lysate. Incubate for 1-4 hours at 4°C to allow the antibody to bind to its target.

-

Immunoprecipitation: Add Protein A/G-conjugated beads to the lysate. The beads will bind to the antibody, which is bound to the bait protein and any interacting "prey" proteins. Incubate for 1 hour or overnight at 4°C.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the predicted interacting "prey" protein to confirm its presence.

Protocol 2: Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to discover binary PPIs.

-

Vector Construction: Clone the DNA sequence of the "bait" protein (e.g., this compound) into a vector that fuses it to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). Clone the "prey" protein's DNA sequence into a separate vector that fuses it to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with both the BD-bait and AD-prey plasmids.

-

Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor.

-

Reporter Gene Activation: The reconstituted transcription factor binds to upstream activating sequences in the yeast genome, driving the expression of reporter genes (e.g., HIS3, LacZ).

-

Analysis: Growth on selective media (lacking histidine) or a colorimetric assay (for LacZ activity) indicates a positive interaction.

Quantitative Data in PPI Modeling

In silico modeling generates quantitative data that can be used to rank and prioritize predicted interactions for experimental follow-up.

Table 2: Example Quantitative Output from a PPI Modeling Study

| Interaction Pair | Modeling Method | Docking Score (kcal/mol) | Predicted Binding Affinity (Kd) | Validation Status |

| This compound – Protein A | Protein Docking | -12.5 | 50 nM | Confirmed (Co-IP) |

| This compound – Protein B | Protein Docking | -8.2 | 1.2 µM | Pending |

| This compound – Protein C | PLM | 0.92 (Probability) | N/A | Confirmed (Y2H) |

| This compound – Protein D | Protein Docking | -6.1 | 15 µM | Not Confirmed |

| This compound – Protein E | PLM | 0.45 (Probability) | N/A | Not Confirmed |

Note: The term "this compound" could not be traced in scientific literature and is used here as a placeholder for a hypothetical protein of interest. The principles and protocols described are applicable to any protein.

References

- 1. In silico modelling of physiologic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. biorxiv.org [biorxiv.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Phosphoproteomic Analysis of Signaling Pathways in Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of mechanistic signaling pathway activity analysis methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Phimm

To: Researchers, scientists, and drug development professionals.

Subject: Inquiry Regarding the Pharmacokinetics and Pharmacodynamics of "Phimm"

Following a comprehensive search of scientific and medical literature, we must report that "this compound" does not appear to be a recognized or publicly documented therapeutic agent, molecule, or drug candidate. Our extensive database queries for "this compound," "this compound pharmacokinetics," and "this compound pharmacodynamics" did not yield any relevant information pertaining to a substance with this designation.

The search results did identify entities with similar acronyms, such as:

-

PHM: An abbreviation for Private Health Management, a care management firm.[1]

-

PMM: An abbreviation for pentamethylmelamine, a water-soluble alternative to HMM that has undergone Phase I clinical trials.[2][3]

-

This compound: A computational framework known as "fast PhyloNet + Hidden Markov Model."[4]

-

This compound: An acronym used in the context of HIPAA compliance by the company Curecall and as part of an email address for the Boulder County Public Health Immunization program.[5][6]

None of these findings relate to a specific compound for which pharmacokinetic and pharmacodynamic data would be available.

Therefore, we are unable to provide the requested in-depth technical guide or whitepaper, including data tables, experimental protocols, and visualizations, as no foundational information on a substance named "this compound" exists in the public domain.

Should "this compound" be an internal codename, a very recent discovery not yet in the public literature, or a misspelling of another agent, we would require additional information to proceed. We are prepared to conduct a new search and generate the requested technical documentation upon receiving a corrected or alternative designation for the substance of interest.

References

- 1. Private Health Management Advocates for Better Use of Clinical Trials [prnewswire.com]

- 2. Dose-dependent pharmacokinetics of PMM in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentamethylmelamine (PMM): Phase I clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eeb.msu.edu [eeb.msu.edu]

- 5. Immunizations (Vaccines) - Boulder County [bouldercounty.gov]

- 6. curecall.fr [curecall.fr]

Pimobendan: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of pimobendan, a benzimidazole-pyridazinone derivative with positive inotropic and vasodilator effects. Understanding these properties is critical for the development of stable and effective pharmaceutical formulations.

Solubility Profile

Pimobendan's solubility is a key factor in its formulation. While detailed quantitative data is limited in publicly available literature, the following information has been compiled.

Table 1: Pimobendan Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Sufficient for UV-Vis analysis | Used as a solvent for spectrophotometric methods[2]. |

Stability Profile

Forced degradation studies have been conducted to understand pimobendan's stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies on Pimobendan

| Stress Condition | Conditions | Observations | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 24 hours | Degradation observed. | [3] |

| Alkaline Hydrolysis | 0.1 N NaOH, 24 hours | Degradation observed; formation of related compound A (m/z 339.41). | [3] |

| Oxidative Degradation | 3% Hydrogen Peroxide, 24 hours | Degradation observed; formation of a compound with m/z 339.41. | [3] |

| Thermal Degradation | 60°C, 24 hours (solid state) | Degradation observed. | [2] |

| Photodegradation | UV light exposure | Significant degradation with the formation of three degradation products, including related compound B. | [3] |

A study on a custom-made oral solution of pimobendan (2.5 mg/mL) demonstrated good chemical stability. The analysis showed that greater than 90% of the pimobendan remained, and no degraded compounds were found after storage in amber plastic bottles for 120 days under refrigerated (2–8 °C), room temperature (30 °C), and accelerated (40 °C) conditions[4].

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols used in the cited stability and analytical studies.

Forced Degradation Study Protocol

This protocol is a composite based on the methodologies described in the literature[2][3].

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of pimobendan in a suitable solvent (e.g., methanol) to prepare a stock solution of a specified concentration (e.g., 100µg/ml)[2].

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Incubate the solution for 24 hours[3]. Neutralize the solution before analysis.

-

Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Incubate the solution for 24 hours[3]. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate the solution for 24 hours[3].

-

Thermal Degradation: Expose the solid drug powder to dry heat at 60°C in an oven for 24 hours[2]. After exposure, dissolve the powder in the chosen solvent for analysis.

-

Photodegradation: Expose the pimobendan solution to UV light. The duration and intensity of exposure should be controlled and monitored[3].

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as RP-HPLC or LC-MS, to determine the extent of degradation and identify any degradation products.

Analytical Methodologies

The following are summaries of analytical methods used for the quantification of pimobendan and the analysis of its degradation products.

Table 3: Analytical Methods for Pimobendan

| Method | Details | Application |

| UV-Vis Spectrophotometry | Wavelength of Maximum Absorbance (λmax): 328 nmSolvent: MethanolLinearity Range: 1-7 µg/mL | Quantification of Pimobendan in pharmaceutical dosage forms and for stability studies[2]. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Column: Inertsil®ODS-3 (4.6 x 100mm, 3µm)Mobile Phase: Buffer (0.05 M KH2PO4, pH 2.5) : Acetonitrile (80:20 v/v)Flow Rate: 1 mL/minDetection: UV at 328 nmRetention Time: 4.2 min | Quantification of Pimobendan in pharmaceutical dosage forms and as a stability-indicating method[2]. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify and characterize degradation products formed during forced degradation studies[3]. | Identification of degradation products. |

Visualizations

The following diagrams illustrate key processes related to the stability testing and analysis of pimobendan.

Caption: Workflow for forced degradation testing of Pimobendan.

Caption: Pimobendan degradation and metabolic pathways.

Conclusion

This guide summarizes the current understanding of pimobendan's solubility and stability. The provided data and protocols offer a valuable resource for researchers and formulation scientists. Further studies to quantify solubility in various pharmaceutically relevant solvents and to fully elucidate the structures of degradation products would be beneficial for the continued development of robust pimobendan formulations.

References

The Role of PIM Kinases in Oncology: A Technical Review of Therapeutic Potential and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation. Comprising three isoforms—PIM-1, PIM-2, and PIM-3—this kinase family is frequently overexpressed in a wide array of hematological and solid tumors, correlating with poor prognosis and resistance to therapy. Their unique structural features and central role in oncogenic signaling have positioned them as attractive targets for novel anti-cancer drug development. This technical guide provides a comprehensive overview of PIM kinase biology, its signaling networks, and the therapeutic landscape of PIM inhibitors. We present a compilation of quantitative data on inhibitor efficacy and protein expression, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to serve as a resource for the scientific community.

Introduction to PIM Kinases

The PIM kinase family plays a pivotal role in signal transduction downstream of various cytokines and growth factors. Unlike many other kinases, PIM kinases are regulated primarily at the level of transcription, translation, and protein stability, rather than by phosphorylation. Their activity is crucial for the promotion of cell cycle progression and the inhibition of apoptosis.

Quantitative Data on PIM Kinase Inhibitors and Expression

The development of small molecule inhibitors targeting the ATP-binding pocket of PIM kinases has been a major focus of oncological research. The following tables summarize the inhibitory activity of several key compounds and the expression profile of PIM-1 across various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of PIM Kinase Inhibitors

| Inhibitor | Type | PIM-1 IC50/Ki | PIM-2 IC50/Ki | PIM-3 IC50/Ki | Reference |

| AZD1208 | Pan-PIM | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [1] |

| PIM447 (LGH447) | Pan-PIM | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [1] |

| CX-6258 HCl | Pan-PIM | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [1] |

| SMI-4a | PIM-1 Selective | 17 nM (IC50) | Modest Inhibition | - | [1] |

| TCS PIM-1 1 | PIM-1 Selective | 50 nM (IC50) | >20,000 nM (IC50) | - | [1] |

| SGI-1776 | Pan-PIM | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [2] |

| INCB053914 | Pan-PIM | 0.6 nM (IC50) | 2.1 nM (IC50) | 0.3 nM (IC50) | [3] |

| Hispidulin | PIM-1 Selective | 2.71 µM (IC50) | - | - | [1] |

Table 2: PIM-1 mRNA Expression in Cancer

| Cancer Type | Expression Status | Dataset | Reference |

| Triple-Negative Breast Cancer (TNBC) | Significantly higher than non-TNBC | TCGA, METABRIC, Guy's Hospital Cohort | [4] |

| Prostate Adenocarcinoma | Elevated in 6% of cases | TCGA PanCancer Atlas | |

| Non-Small Cell Lung Cancer (NSCLC) | Significantly down-regulated compared to normal tissue | - | [5] |

| Pancreatic Cancer | Significantly increased in cancer tissues | - | [6] |

Table 3: Cell Viability Inhibition by PIM Inhibitors

| Cell Line | Cancer Type | Inhibitor | IC50 / Effect | Reference |

| Daudi | Burkitt's Lymphoma | PIM1-1 | ~50% viability decrease at 10 µM | [7] |

| Raji | Burkitt's Lymphoma | PIM1-1 | ~50% viability decrease at 20 µM | [7] |

| 22Rv1 | Prostate Cancer | SGI-1776 | ~2 µM | [2] |

| PC3 | Prostate Cancer | SGI-1776 | ~3 µM | [2] |

| C4-2B | Prostate Cancer | SGI-1776 | ~4 µM | [2] |

| HER2-Positive Breast Cancer Cells | Breast Cancer | SMI-4a | More sensitive than HER2-negative cells | [8][9] |

Core Signaling Pathways

PIM kinases are key nodes in signaling networks that control cell fate. They are primarily regulated by the JAK/STAT pathway and, in turn, phosphorylate a wide range of substrates to modulate apoptosis, cell cycle, and metabolism.

Experimental Protocols

In Vitro PIM Kinase Activity Assay

This protocol outlines a method to measure the kinase activity of a PIM enzyme and to determine the IC50 of an inhibitor using an ADP-Glo™ based assay.

Materials:

-

Purified PIM-1 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP solution

-

PIM kinase substrate (e.g., a peptide with the consensus sequence K/R-X-X-X-S/T-X)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of the test inhibitor in kinase buffer with a constant percentage of DMSO (e.g., 1%).

-

Prepare a solution of PIM-1 enzyme in kinase buffer.

-

Prepare a solution of substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 2.5 µl of the test inhibitor or vehicle control.

-

Add 5 µl of the PIM-1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2.5 µl of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-45 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of PIM Signaling

This protocol describes the detection of PIM-1 and key phosphorylated downstream targets in cell lysates.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PIM-1, anti-phospho-Bad (Ser112), anti-Bad, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with the test compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Cell Viability Assay

This protocol details a method to assess the effect of PIM inhibitors on the viability of cancer cell lines using an MTT or similar metabolic assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

PIM inhibitor

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PIM inhibitor. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Conclusion and Future Directions

The PIM kinases represent a validated and compelling target for cancer therapy. The development of potent and selective inhibitors has shown promise in preclinical models and early-phase clinical trials. Future research will likely focus on the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties, the identification of predictive biomarkers to guide patient selection, and the exploration of combination therapies to overcome resistance and enhance efficacy. This guide provides a foundational resource for researchers dedicated to advancing the understanding and therapeutic application of PIM kinase inhibition in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Early-Stage Research on the Biological Activity of Phimm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of Phimm, a novel small molecule inhibitor of Pim kinases. Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, and their activity is correlated with poor clinical outcomes.[1] this compound has been investigated for its potential as an anti-cancer agent, and this document summarizes the key findings related to its mechanism of action, including its effects on cell viability, cell cycle progression, and induction of apoptosis. Detailed experimental protocols and data are presented to provide a thorough understanding of the preclinical evaluation of this compound.

Introduction to this compound and Pim Kinases

Pim kinases are key regulators of several cellular processes critical for cancer progression, including transcription, translation, cell cycle progression, and cell survival.[1] They are often upregulated in response to various growth factors and cytokines, and they share substrates with other oncogenic signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.[1] This central role in cell signaling makes Pim kinases an attractive target for cancer therapy. This compound is a potent and selective inhibitor of the Pim kinase family, designed to disrupt these pro-survival signals in cancer cells.

In Vitro Biological Activity of this compound

Cytotoxicity and Effects on Cell Viability

The cytotoxic effects of this compound were evaluated across a panel of cancer cell lines. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[2]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 15.2 |

| BT-474 | Breast Cancer | 10.8 |

| HCC-1428 | Breast Cancer | 12.5 |

| T47-D | Breast Cancer | 14.1 |

| MCF-7 (wt p53) | Breast Cancer | > 50 |

Data are representative of at least three independent experiments.

The results indicate that this compound exhibits potent cytotoxic activity in a dose-dependent manner against cancer cells expressing mutant p53 (BT-474, HCC-1428, T47-D), while having minimal effect on cells with wild-type p53 (MCF-7), suggesting a potential mechanism involving p53 status.[3]

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of apoptosis, further investigations were conducted. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[4]

Studies have shown that inhibitors of signaling pathways involved in cancer can induce the mitochondrial-dependent apoptotic pathway.[3][5] The effect of this compound on the mitochondrial membrane potential was assessed using the JC-1 probe.[5] Treatment with this compound led to a significant decrease in the mitochondrial membrane potential in glioblastoma cells, a key indicator of the initiation of the intrinsic apoptosis cascade.[5]

Table 2: Effect of this compound on Apoptotic Markers

| Marker | Effect of this compound Treatment | Method of Detection |

| Bax | Upregulation | Western Blot |

| Bcl-2 | Downregulation | Western Blot |

| Cleaved Caspase-3 | Upregulation | Western Blot |

| ROS Levels | Increased | DCFH-DA Staining |

These findings suggest that this compound induces apoptosis through the intrinsic pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to caspase activation.[5]

Cell Cycle Analysis

Cancer drugs often exert their effects by interfering with the cell cycle.[6] The impact of this compound on cell cycle progression was analyzed using flow cytometry with propidium iodide (PI) staining.[7][8]

Table 3: Cell Cycle Distribution of U87 Cells Treated with this compound

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.3 | 25.1 | 19.6 |

| This compound (25 µM) | 72.8 | 15.4 | 11.8 |

Treatment with this compound resulted in a significant accumulation of cells in the G0/G1 phase, indicating that this compound induces a G0/G1 cell cycle arrest.

Signaling Pathways Modulated by this compound

Pim kinases are known to interact with major signaling pathways that regulate cell growth and survival.[1]

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is crucial for the development and progression of many cancers, including glioblastoma.[5] Western blot analysis revealed that this compound treatment led to a decrease in the phosphorylation of PI3K and AKT in U87 glioblastoma cells, indicating an inhibition of this pro-survival pathway.[5]

MAPK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that communicates signals from cell surface receptors to the DNA in the nucleus, often leading to cell division.[9] This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in cancer.[9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

-

Culture cells to 70-80% confluency and treat with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.[12]

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8][12]

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.[7]

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PI3K, p-PI3K, AKT, p-AKT) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: this compound inhibits Pim Kinase, affecting downstream signaling pathways.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's biological activity.

Conclusion

The early-stage research on this compound demonstrates its potential as an anti-cancer agent. It exhibits significant cytotoxicity against various cancer cell lines, induces apoptosis through the intrinsic mitochondrial pathway, and causes a G0/G1 cell cycle arrest. The mechanism of action appears to be mediated through the inhibition of Pim kinase and the subsequent modulation of pro-survival signaling pathways like PI3K/AKT. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tumor-Specific Induction of the Intrinsic Apoptotic Pathway—A New Therapeutic Option for Advanced Prostate Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peimine induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phiab.com [phiab.com]

- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. dojindo.com [dojindo.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Application Notes and Protocols for Pim Kinase Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Pim kinase inhibitors in cell culture experiments. Due to the likely misspelling of "Phimm" in the user query, this document focuses on Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] They are frequently overexpressed in various cancers, making them a significant target for therapeutic intervention.[3] This document will guide researchers through the necessary protocols to assess the efficacy and mechanism of action of Pim kinase inhibitors in cancer cell lines.

Mechanism of Action: The Pim Kinase Signaling Pathway

Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[4] They are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][4] Once expressed, Pim kinases phosphorylate a wide range of downstream substrates involved in cell cycle progression and the inhibition of apoptosis.[4]

Key downstream targets include:

-

p21waf1 and p27Kip1 : Phosphorylation by Pim-1 leads to their inactivation, promoting cell cycle progression.[4]

-

c-Myc : Pim kinases can stabilize and increase the transcriptional activity of this proto-oncogene.[3]

-

BAD : Phosphorylation of this pro-apoptotic protein by Pim kinases inhibits its function, thereby preventing apoptosis.

The following diagram illustrates the central role of Pim-1 in cell signaling pathways.

References

Application Notes and Protocols for N-Phenylmaleimide Derivatives in In Vivo Animal Studies

A plausible-surrogate for "Phimm" in preclinical oncology research, these notes are based on published studies of N-phenylmaleimide derivatives, which demonstrate significant antitumor and antimetastatic effects. The following protocols are synthesized from available research and are intended to guide the design of in vivo studies for similar compounds.

Given that "this compound" does not correspond to a standard nomenclature, this document focuses on a well-studied class of related compounds, N-phenylmaleimide derivatives. These compounds have shown efficacy in murine melanoma models, and their experimental details provide a robust framework for investigating novel therapeutics with similar structures.

I. Quantitative Data Summary

The following table summarizes the dosage and administration details for N-phenylmaleimide derivatives as investigated in a preclinical mouse melanoma model.

| Compound | Animal Model | Cell Line | Administration Route | Dosage | Treatment Frequency |

| N-phenyl-maleimide (M2) | C57BL/6 mice | B16F10 | Intraperitoneal (i.p.) | 25 mg/kg | Daily for 7 days |

| 4-methyl-N-phenyl-maleimide (M5) | C57BL/6 mice | B16F10 | Intraperitoneal (i.p.) | 25 mg/kg | Daily for 7 days |

| 4-methoxy-N-phenyl-maleimide (M7) | C57BL/6 mice | B16F10 | Intraperitoneal (i.p.) | 25 mg/kg | Daily for 7 days |

| N-phenyl-ethyl-maleimide (M9) | C57BL/6 mice | B16F10 | Intraperitoneal (i.p.) | 25 mg/kg | Daily for 7 days |

II. Experimental Protocols

A widely used and aggressive murine melanoma model, the B16-F10 syngeneic model, is recommended for evaluating the in vivo efficacy of N-phenylmaleimide derivatives.[1]

-

Animal Specification:

-

Species: Mouse

-

Strain: C57BL/6

-

Sex: Male

-

Age: 6-8 weeks

-

Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

-

Tumor Cell Culture:

-

Cell Line: B16-F10 murine melanoma cells.

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

-

Tumor Implantation:

-

Harvest and prepare B16-F10 cells, ensuring high viability (>90%).

-

Inject 1 x 10^5 B16-F10 cells in 100 µL of sterile phosphate-buffered saline (PBS) subcutaneously into the right flank of each mouse.[2]

-

Monitor tumor growth regularly using calipers.

-

-

Vehicle Preparation:

-

The vehicle for intraperitoneal injection should be a sterile solution of 2% DMSO in PBS.

-

-

Drug Formulation:

-

Dissolve the N-phenylmaleimide derivative in the vehicle to achieve the desired final concentration for a 25 mg/kg dosage.

-

-

Administration Protocol:

-

Tumor Growth Inhibition:

-

Measure tumor volume every 2-3 days using calipers.

-

Calculate tumor volume using the formula: V = (length x width^2) / 2.

-

At the end of the study, euthanize the animals, excise the tumors, and weigh them.

-

-

Metastasis Assessment:

-

At necropsy, carefully inspect and remove the lungs and mesenteric lymph nodes.

-

Count the number of visible metastatic nodules on the surface of the lungs.

-

III. Signaling Pathway and Experimental Workflow

N-phenylmaleimide derivatives are hypothesized to exert their antitumor effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes.[4][5][6]

The following diagram outlines the key steps in the in vivo evaluation of N-phenylmaleimide derivatives.

References

- 1. oncology.labcorp.com [oncology.labcorp.com]

- 2. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for PIM Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the activity of PIM kinases, a family of serine/threonine kinases implicated in cancer cell growth and survival. The protocols are designed for screening and profiling of PIM kinase inhibitors, crucial for drug discovery and development.

Introduction to PIM Kinases

PIM kinases (Proviral Integration of Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. They are key regulators of cell survival, proliferation, and drug resistance.[1] Overexpression of PIM kinases is observed in various human cancers, making them attractive targets for therapeutic intervention. PIM kinases mediate their effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis.

Principle of the Kinase Activity Assay

The kinase activity assays described here are based on the quantification of ADP produced during the kinase reaction. The kinase transfers the gamma-phosphate from ATP to a specific substrate peptide. The amount of ADP generated is directly proportional to the kinase activity. The ADP is then converted to ATP, which is used in a luciferase-based reaction to produce a luminescent signal. This signal is detected by a luminometer and is correlated with the kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of known compounds against PIM kinases. This data is crucial for validating assay performance and for comparing the potency of novel inhibitors.

| Inhibitor | Target Kinase | IC50 | Assay Platform |

| AZD1208 | PIM3 | See Figure 1 in source[1] | Chemi-Verse™ PIM3 Kinase Assay Kit |

| SGI-1776 free base | PIM3 | See Figure 1 in source[1] | Chemi-Verse™ PIM3 Kinase Assay Kit |

| Staurosporine | PIM3 | See Figure 1 in source[1] | Chemi-Verse™ PIM3 Kinase Assay Kit |

| Staurosporine | PIM1 | See Figure 3B in source[2] | ADP-Glo™ Kinase Assay |

Note: Specific IC50 values were not provided in the search results, but the figures in the cited sources show dose-response curves from which these values can be derived.

PIM Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving PIM kinases. PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Once activated, PIM kinases phosphorylate numerous downstream targets to promote cell survival and proliferation.

Experimental Workflow for PIM Kinase Activity Assay

The following diagram outlines the general workflow for performing a PIM kinase activity assay using a luminescence-based detection method like ADP-Glo™.

Detailed Experimental Protocols

Materials and Reagents

-

Active PIM Kinase (e.g., PIM1, PIM3)

-

Kinase Substrate (e.g., S6Ktide)[1]

-

ATP

-

5x Kinase Assay Buffer

-

Test Inhibitors

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol for PIM3 Kinase Activity Assay

This protocol is adapted from the Chemi-Verse™ Mouse PIM3 Kinase Assay Kit.[1]

1. Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.

-

Prepare the Master Mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate (e.g., S6Ktide) in 1x Kinase Assay Buffer.[1]

-

Prepare serial dilutions of the test inhibitor. The final DMSO concentration should not exceed 1%.[1]

-

Dilute the PIM3 kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[1]

2. Assay Procedure:

-

Add 2.5 µl of the test inhibitor or diluent solution (for positive and blank controls) to the appropriate wells of a 96-well plate.[1]

-

Add 12.5 µl of the Master Mix to all wells.

-

To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer.[1]

-

Initiate the kinase reaction by adding 10 µl of the diluted PIM3 kinase to the "Positive Control" and "Test Inhibitor" wells.[1]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Signal Detection:

-

After the kinase reaction incubation, add 25 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

-

Incubate the plate for 40 minutes at room temperature.[2]

-

Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

-

Incubate for another 30-45 minutes at room temperature, protected from light.[1]

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Subtract the "Blank" reading from all other measurements.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay Validation Parameters

To ensure the reliability and accuracy of the kinase assay, several validation parameters should be assessed according to ICH guidelines.[3][4][5]

| Parameter | Description |

| Specificity | The ability to unequivocally assess the kinase activity in the presence of other components.[3][5] This can be demonstrated by showing a signal change only in the presence of active kinase and all reaction components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte (ADP).[4][5] This is typically assessed by generating a standard curve with known concentrations of ADP. |

| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[3][4] |

| Accuracy | The closeness of agreement between the true value and the value found.[3][4] This can be assessed by spiking samples with a known amount of ADP. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][4] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

By following these detailed protocols and considering the critical validation parameters, researchers can obtain reliable and reproducible data on PIM kinase activity, facilitating the discovery and development of novel cancer therapeutics.

References

Application Notes and Protocols for Phospho-Specific Immunofluorescence Multiplexed Microscopy (PHIMM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for Phospho-specific Immunofluorescence Multiplexed Microscopy (PHIMM), a powerful technique for the simultaneous detection of multiple phosphorylated proteins within a single sample. This method is invaluable for dissecting complex signaling pathways, identifying cellular responses to therapeutics, and understanding disease progression at the subcellular level.

Introduction to this compound

Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The ability to visualize the spatial and temporal dynamics of protein phosphorylation is essential for understanding cellular function in both normal and pathological states. This compound combines the specificity of phospho-specific antibodies with the high-throughput capabilities of multiplexed immunofluorescence to provide a comprehensive snapshot of signaling networks.

Key Advantages of this compound:

-

Comprehensive Cellular Signaling Analysis: Simultaneously visualize multiple phosphorylated proteins to understand pathway crosstalk and network dynamics.

-

Spatial Resolution: Retain the spatial context of protein phosphorylation within cellular compartments and tissue microenvironments.

-

High-Throughput: Efficiently screen the effects of drug candidates on multiple signaling pathways.

-

Conservation of Precious Samples: Maximize data acquisition from limited or rare sample material.

Experimental Protocols

A generalized immunofluorescence protocol involves several key steps: fixation, permeabilization, blocking, antibody incubation, and imaging.[1][2][3][4][5][6] For successful this compound, specific optimizations are required, particularly concerning phosphatase inhibition and antibody validation.

I. Reagents and Buffers

| Reagent/Buffer | Composition | Storage |

| Fixation Buffer | 4% Paraformaldehyde (PFA) in PBS, pH 7.4 | 4°C (prepare fresh) |

| Permeabilization Buffer | 0.25% Triton X-100 in PBS | Room Temperature |

| Blocking Buffer | 5% Normal Goat Serum, 1% BSA, 0.1% Triton X-100 in PBS with 1X Phosphatase Inhibitor Cocktail | 4°C |

| Primary Antibody Diluent | 1% BSA, 0.1% Triton X-100 in PBS with 1X Phosphatase Inhibitor Cocktail | 4°C |

| Secondary Antibody Diluent | 1% BSA, 0.1% Triton X-100 in PBS | 4°C |

| Wash Buffer | 0.1% Tween-20 in PBS | Room Temperature |

| Phosphate Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |

| Phosphatase Inhibitor Cocktail | Commercially available or a custom mix of sodium fluoride, sodium orthovanadate, and β-glycerophosphate | -20°C |

II. General this compound Protocol for Cultured Cells

-

Cell Culture: Grow cells on sterile glass coverslips or chamber slides to an appropriate confluency.

-

Cell Stimulation/Treatment: Treat cells with desired compounds to induce or inhibit protein phosphorylation.

-

Fixation:

-

Quickly wash cells with ice-cold PBS containing a phosphatase inhibitor.

-

Fix with 4% PFA in PBS for 15 minutes at room temperature.[4]

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute a cocktail of primary antibodies (each targeting a different phosphorylated protein and raised in a different species) in Primary Antibody Diluent.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash three times with Wash Buffer for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute a cocktail of fluorescently-labeled secondary antibodies (each corresponding to a primary antibody species and with a distinct fluorophore) in Secondary Antibody Diluent.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

-

Wash three times with Wash Buffer for 5 minutes each.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Imaging:

-

Image using a confocal or high-content imaging system with appropriate filter sets for each fluorophore.

-

Data Presentation

Quantitative analysis of this compound data allows for the comparison of phosphorylation levels across different treatment conditions. The following table is an example of how to present such data.

| Target Protein | Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |

| Phospho-Protein A (Ser123) | Control | 150.5 ± 12.3 | 1.0 |

| Drug X (1 µM) | 452.1 ± 35.7 | 3.0 | |

| Drug Y (1 µM) | 145.8 ± 15.1 | 0.97 | |

| Phospho-Protein B (Thr45) | Control | 88.2 ± 9.5 | 1.0 |

| Drug X (1 µM) | 92.5 ± 11.2 | 1.05 | |

| Drug Y (1 µM) | 265.9 ± 21.8 | 3.01 |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Highly multiplexed immunofluorescence imaging of human tissues and tumors using t-CyCIF and conventional optical microscopes - HMS LINCS Project [lincs.hms.harvard.edu]

- 2. Sensitive Immunofluorescent Staining of Cells via Generation of Fluorescent Nanoscale Polymer Films in Response to Biorecognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly multiplexed immunofluorescence imaging of human tissues and tumors using t-CyCIF and conventional optical microscopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of multiplex immunohistochemistry/immunofluorescence techniques in the era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Multiplexed Immunofluorescence Imaging for Quantitative Spatial Analysis in Tissue Samples with ChipCytometry™ | Springer Nature Experiments [experiments.springernature.com]

- 6. Innovation: Photoactivatable fluorescent proteins. | Semantic Scholar [semanticscholar.org]

Application Note: Unveiling Cellular Responses to the PIM Kinase Inhibitor Phimm using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phimm (S-phenyl-N,N'-dimethyl-N'-[3-phenyl-2-propen-1-yl]-1,2-ethanediamine dihydrochloride) is a potent inhibitor of the PIM kinase family (PIM-1, PIM-2, and PIM-3). These serine/threonine kinases are crucial regulators of cell survival, proliferation, and metabolism, making them attractive targets for cancer therapy.[][2] PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.[3] They exert their oncogenic effects by phosphorylating a wide range of substrates involved in cell cycle progression, apoptosis inhibition, and metabolic reprogramming.[][2] Understanding the global cellular response to PIM kinase inhibition by this compound is critical for elucidating its mechanism of action and identifying biomarkers of drug efficacy. This application note provides detailed protocols for the proteomic and metabolomic analysis of this compound-treated cells using mass spectrometry, offering a comprehensive approach to characterizing its pharmacological effects.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway, which is activated by cytokines and growth factors.[2] Once expressed, PIM kinases phosphorylate key downstream targets, leading to the promotion of cell survival and proliferation. There is also significant crosstalk with the PI3K/Akt/mTOR pathway, another central regulator of cell growth and metabolism.[][2]

References

Application Notes and Protocols for CRISPR Screen to Identify Phimm Resistance Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to Phimm, a hypothetical PIM kinase inhibitor. PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[1][2][3] Inhibitors targeting PIM kinases are a promising class of anti-cancer therapeutics. However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the genetic basis of resistance to PIM kinase inhibitors is critical for developing more effective combination therapies and predicting patient response.